2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine
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Overview
Description
“2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . Its IUPAC name is (6-methoxypyridin-2-yl)(piperidin-1-yl)methanone .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s known that piperidine derivatives are important synthetic fragments for designing drugs . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name (6-methoxypyridin-2-yl)(piperidin-1-yl)methanone . This indicates that the molecule contains a methoxy group attached to the 2nd position of a pyridine ring, and a carbonyl group attached to a piperidine ring at the 6th position.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.27 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthetic Utility
A significant application of this compound lies in its role as a building block in organic synthesis. The regioselective introduction of methoxycarbonyl groups into pyridine derivatives, as demonstrated by Crotti et al. (2011), highlights the compound's utility in creating polyfunctionalized piperidine derivatives with unconventional substitution patterns, offering a pathway to novel chemical entities (Crotti, Berti, & Pineschi, 2011).
Biological Activity
Antitumor activity has been observed in bis-indole derivatives involving pyridine and piperazine, suggesting the potential of this compound in cancer research. Andreani et al. (2008) reported significant antitumor activity in human cell lines, indicating the relevance of pyridine derivatives in developing new therapeutic agents (Andreani et al., 2008).
Material Science Applications
In the field of materials science, the compound's derivatives have been studied for their corrosion inhibition properties on metal surfaces, providing insights into the design of more effective corrosion inhibitors. Kaya et al. (2016) investigated the efficiency of piperidine derivatives in corrosion protection, highlighting the potential of these compounds in industrial applications (Kaya et al., 2016).
Environmental Science Applications
Furthermore, pyridine derivatives, including those related to "2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine," have been explored for their insecticidal properties. Bakhite et al. (2014) synthesized pyridine derivatives showing moderate to strong aphidicidal activities, suggesting their potential use in agricultural pest control (Bakhite et al., 2014).
Future Directions
Piperidine derivatives, including “2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-5-6-10(13-11)12(15)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVIKVQZOHNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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